4-(4-chlorobenzoyl)-1H-imidazole
Description
Properties
CAS No. |
91874-84-9 |
|---|---|
Molecular Formula |
C10H7ClN2O |
Molecular Weight |
206.6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-chlorobenzoyl)-1H-imidazole typically involves the acylation of imidazole with 4-chlorobenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst. The reaction conditions generally include:
Temperature: Room temperature to slightly elevated temperatures (20-40°C).
Solvent: Anhydrous dichloromethane or tetrahydrofuran.
Reaction Time: Several hours to overnight.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactants: Imidazole and 4-chlorobenzoyl chloride.
Catalysts: Bases like pyridine or triethylamine.
Solvents: Industrial-grade dichloromethane or tetrahydrofuran.
Reaction Vessels: Large-scale reactors with temperature control and stirring mechanisms.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Chlorobenzoyl)-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 4-chlorobenzoyl group can be substituted with other nucleophiles.
Oxidation Reactions: The imidazole ring can be oxidized under specific conditions.
Reduction Reactions: The carbonyl group in the 4-chlorobenzoyl moiety can be reduced to an alcohol.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Products with different substituents replacing the chlorine atom.
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Alcohol derivatives of the 4-chlorobenzoyl group.
Scientific Research Applications
Pharmaceutical Development
Antifungal and Antibacterial Agents
4-(4-Chlorobenzoyl)-1H-imidazole serves as a key intermediate in the synthesis of several pharmaceutical compounds. It has been particularly noted for its role in developing antifungal and antibacterial agents. For instance, research has indicated that derivatives of this compound exhibit significant activity against various pathogens, making them suitable candidates for drug development .
Case Study: Cytotoxic Activity
A study demonstrated the cytotoxic effects of related imidazole derivatives on cancer cell lines, suggesting that compounds structurally similar to this compound could be effective in cancer therapies. The research involved in vitro tests showing dose-dependent toxicity, highlighting the potential for further exploration in oncology .
Agricultural Chemicals
Pest Control Formulations
In agriculture, this compound is utilized in formulating agrochemicals aimed at pest control. Its efficacy in enhancing crop protection has been documented, contributing to increased agricultural productivity. The compound’s ability to act as a pesticide allows for more sustainable farming practices by reducing reliance on traditional chemical treatments .
Biochemical Research
Enzyme Inhibition Studies
Researchers have employed this compound in biochemical studies focused on enzyme inhibition and receptor binding. These studies are crucial for understanding biological processes and disease mechanisms. The compound's interaction with specific enzymes can provide insights into its potential therapeutic effects and mechanisms of action .
Table 1: Summary of Biochemical Applications
| Application Area | Specific Use | Outcome/Findings |
|---|---|---|
| Enzyme Inhibition | Studying interactions with target enzymes | Insights into disease mechanisms |
| Receptor Binding | Investigating binding affinities | Potential therapeutic applications identified |
Material Science
Advanced Materials Development
In material science, this compound is explored for its potential in creating advanced materials such as polymers and coatings. These materials are characterized by enhanced durability and resistance to environmental factors, making them suitable for various industrial applications .
Analytical Chemistry
Standardization and Quality Control
The compound is also used as a standard in analytical chemistry methods, aiding in the detection and quantification of similar compounds within complex mixtures. This application is vital for quality control across multiple industries, ensuring that products meet safety and efficacy standards .
Mechanism of Action
The mechanism of action of 4-(4-chlorobenzoyl)-1H-imidazole involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors in biological systems.
Pathways Involved: The compound can inhibit enzyme activity or modulate receptor functions, leading to various biological effects.
Comparison with Similar Compounds
Structural and Substituent Variations
The biological and physicochemical properties of imidazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Table 1: Substituent Comparison
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The 4-chlorobenzoyl group in the target compound introduces strong electron-withdrawing effects, which may enhance stability and π-π stacking interactions compared to electron-donating groups like methoxy in or ethyl in .
Physicochemical Properties
Melting points and spectral data reflect crystallinity and molecular interactions:
Table 2: Physical Properties
Key Observations :
- Melting Points : High melting points (>200°C) in halogenated analogs (e.g., ) suggest strong intermolecular halogen bonding, which may also apply to the target compound.
- Spectral Signatures : The absence of a methoxy group in the target compound distinguishes its IR profile from and , with prominent C=O and C-Cl signals.
Key Observations :
- Antifungal Potential: The 4-chlorophenyl analog in shows potent antifungal activity, suggesting that the target compound’s benzoyl group may enhance efficacy through improved target binding.
- Receptor Modulation : Fluorophenyl-substituted imidazoles (e.g., SB202190 in ) highlight the role of halogenated aryl groups in kinase inhibition, a possible pathway for the target compound.
Biological Activity
4-(4-Chlorobenzoyl)-1H-imidazole is a substituted imidazole compound characterized by the presence of a chlorobenzoyl group at the 4-position of the imidazole ring. This structural feature enhances its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and pharmacology. Imidazole derivatives are known for their diverse biological properties, including antifungal, antibacterial, and anticancer activities.
Antifungal Activity
Research indicates that imidazole derivatives exhibit varying antifungal activities. In one study, several imidazole-derived thiosemicarbazones were synthesized and evaluated for their antifungal properties. While none of the compounds showed significant activity against Aspergillus flavus and Candida albicans, certain derivatives demonstrated high activity against Cladosporium cladosporioides and Candida glabrata, suggesting that modifications to the imidazole structure can enhance antifungal efficacy .
Antibacterial Activity
This compound has been evaluated for its antibacterial properties. A study focusing on compounds containing both imidazole and benzimidazole motifs reported promising antibacterial activities against various Gram-positive and Gram-negative bacteria. The presence of the chlorobenzoyl group may contribute to its effectiveness in inhibiting bacterial growth, although specific data on this compound's antibacterial activity remains limited .
Study on Structural Activity Relationship (SAR)
A detailed investigation into the structure-activity relationship of imidazole derivatives revealed that the introduction of electron-withdrawing groups, such as chlorobenzoyl, can significantly enhance biological activity. The SAR studies indicated that modifications at specific positions of the imidazole ring could lead to improved binding affinity to biological targets .
Comparative Analysis with Related Compounds
A comparative analysis was conducted to evaluate the biological activities of this compound against structurally similar compounds. Below is a summary table highlighting key features and activities:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 2-(4-Chlorophenyl)imidazole | Chlorophenyl group at position 2 | Exhibits anti-inflammatory activity |
| 1H-Imidazo[4,5-b]pyridine | Fused bicyclic structure | Known for neuroprotective effects |
| 2-Methylimidazole | Methyl substitution on the imidazole ring | Used as a corrosion inhibitor |
| This compound | Chlorobenzoyl group at position 4 | Potential for enhanced interaction with biological targets |
This comparison underscores the potential specificity and efficacy that this compound may possess due to its unique substituent.
The mechanisms underlying the biological activity of this compound involve its interaction with various biological targets. Binding affinity studies using techniques such as surface plasmon resonance (SPR) and molecular docking simulations have been employed to elucidate these interactions. These studies are crucial for understanding how structural features influence biological activity and for guiding future therapeutic developments .
Q & A
Q. How should researchers interpret conflicting LC-MS data during imidazole synthesis?
- Methodological Answer :
- Byproduct Identification : Use high-resolution MS to distinguish between isobaric species (e.g., dehalogenated vs. hydroxylated intermediates) .
- Kinetic Profiling : Time-course LC-MS analysis reveals whether byproducts form early (e.g., during hydrogenation) or late (e.g., during cyclization) .
Q. What statistical methods are recommended for optimizing reaction conditions in imidazole synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Multivariate analysis (e.g., factorial design) to evaluate interactions between temperature, catalyst loading, and solvent polarity .
- Response Surface Methodology (RSM) : Model yield vs. critical parameters (e.g., NaOH concentration, reaction time) to identify optimal conditions .
Biological and Pharmacological Context
Q. How can researchers design assays to evaluate the bioactivity of this compound?
- Methodological Answer :
- Enzyme Inhibition Assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence-based substrates .
- Cellular Uptake Studies : Radiolabeled or fluorescently tagged analogs track intracellular distribution via confocal microscopy .
Q. What are the key considerations for scaling up this compound synthesis?
- Methodological Answer :
- Catalyst Recovery : Raney nickel can be reused after filtration, reducing costs .
- Solvent Recycling : Ethanol distillation and reuse improve sustainability .
- Safety Protocols : Handling chloro-substituted intermediates requires fume hoods and inert atmospheres to prevent hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
